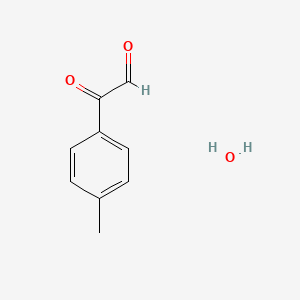
4-Methylphenylglyoxal hydrate
Übersicht
Beschreibung
4-Methylphenylglyoxal hydrate, also known as (4-methylphenyl)(oxo)acetaldehyde hydrate, is a chemical compound with the molecular formula C9H10O3. It is a derivative of phenylglyoxal and is characterized by the presence of both an aldehyde and a ketone functional group. This compound is typically found as a white to yellow solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 4-methylacetophenone using selenium dioxide. This reaction typically occurs under mild conditions and yields the desired hydrate form of the compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of methyl benzoate as a starting material. The methyl benzoate undergoes a reaction with potassium methanesulfinate to form an intermediate, which is then oxidized using copper(II) acetate to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild conditions.
Major Products:
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methylphenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the modification of amino acids and peptides.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 4-methylphenylglyoxal hydrate involves its interaction with amino acids, particularly arginine residues in proteins. The compound forms a covalent bond with the guanidino group of arginine, leading to the modification of protein structure and function. This interaction is crucial in studying enzyme mechanisms and protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Phenylglyoxal: Similar in structure but lacks the methyl group on the phenyl ring.
Methylglyoxal: Contains a methyl group but lacks the phenyl ring.
Benzil: Contains two ketone groups instead of an aldehyde and a ketone.
Uniqueness: 4-Methylphenylglyoxal hydrate is unique due to the presence of both an aldehyde and a ketone functional group, along with a methyl-substituted phenyl ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.H2O/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-6H,1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQJKVATXFHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















